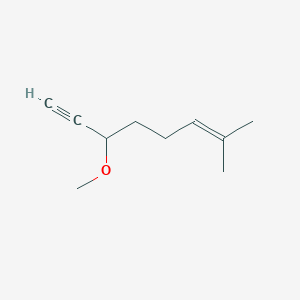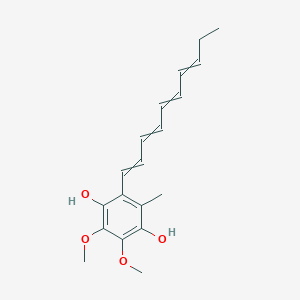
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes a deca-tetraene chain and a dimethoxy-methylbenzene diol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps, starting with the preparation of the deca-tetraene chain and the dimethoxy-methylbenzene diol core. The deca-tetraene chain can be synthesized through a series of Wittig reactions, while the dimethoxy-methylbenzene diol core can be prepared via methylation and hydroxylation reactions. The final step involves coupling these two components under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other biomolecules.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxybenzene-1,4-diol
- 2-(Deca-1,3,5,7-tetraen-1-YL)-3-methylbenzene-1,4-diol
Uniqueness
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
560108-21-6 |
|---|---|
Formule moléculaire |
C19H24O4 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-deca-1,3,5,7-tetraenyl-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H24O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h6-13,20-21H,5H2,1-4H3 |
Clé InChI |
OFRZYZCQENGUDB-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC=CC=CC1=C(C(=C(C(=C1O)OC)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



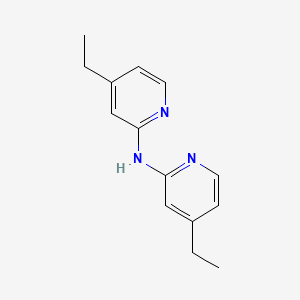
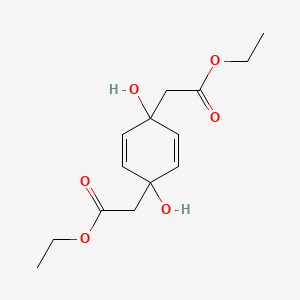
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
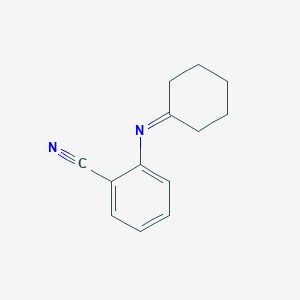
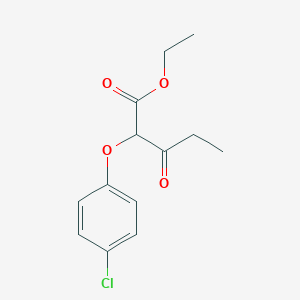
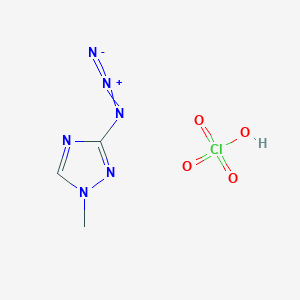
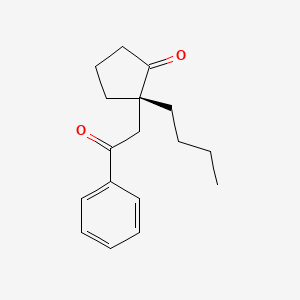
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
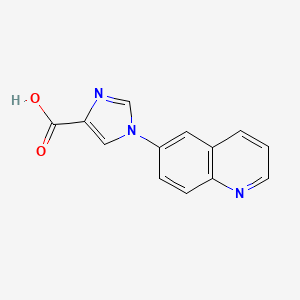
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
